Difurazon hydrochloride Difurazon hydrochloride Payzone is a C-nitro compound and a member of furans.
Brand Name: Vulcanchem
CAS No.: 2315-20-0
VCID: VC0538591
InChI: InChI=1S/C14H12N6O6.ClH/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24;/h1-8H,(H4,15,16,18);1H
SMILES: C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-].Cl
Molecular Formula: C14H13ClN6O6
Molecular Weight: 396.74 g/mol

Difurazon hydrochloride

CAS No.: 2315-20-0

Cat. No.: VC0538591

Molecular Formula: C14H13ClN6O6

Molecular Weight: 396.74 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Difurazon hydrochloride - 2315-20-0

Specification

CAS No. 2315-20-0
Molecular Formula C14H13ClN6O6
Molecular Weight 396.74 g/mol
IUPAC Name 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride
Standard InChI InChI=1S/C14H12N6O6.ClH/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24;/h1-8H,(H4,15,16,18);1H
Standard InChI Key ZEGPTFVBNBCAHZ-UHFFFAOYSA-N
Isomeric SMILES C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=NN=C(N)N)/C=C/C2=CC=C(O2)[N+](=O)[O-].Cl
SMILES C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-].Cl
Canonical SMILES C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-].Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Difurazon hydrochloride is systematically named 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one amidinohydrazone hydrochloride. Key identifiers include:

PropertyValueSource
CAS Registry Number2315-20-0
Molecular FormulaC₁₄H₁₃ClN₆O₆
Molecular Weight396.74 g/mol
IUPAC Name2-[(1E,4E)-1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-ylidene]hydrazinecarboximidamide hydrochloride (1:1)
InChI KeyZEGPTFVBNBCAHZ-LMFJUDGVSA-N

The compound features two nitro-substituted furan rings linked by a conjugated dienone backbone, with a hydrazinecarboximidamide group protonated as a hydrochloride salt . This structure facilitates redox activity, critical to its mutagenic and antibacterial effects .

Physicochemical Properties

Data on solubility, stability, and thermal properties remain limited in public literature. Preliminary analyses suggest:

ParameterObservationSource
SolubilityLikely polar solvent-soluble (e.g., DMSO, water) due to ionic hydrochloride moietyInferred
StabilitySensitive to light and hydrolysis; nitro groups may degrade under UV exposure
Hazard StatementsH315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)

Mechanisms of Action

Mutagenicity

Difurazon hydrochloride induces DNA damage via nitroreduction, generating reactive intermediates that form covalent adducts with nucleic acids . This mechanism parallels other nitroheterocyclic mutagens, such as nitrofurans, which are known to cause base-pair substitutions and frameshift mutations .

Antibacterial Activity

As a growth promoter in animal feeds, it suppresses gram-negative pathogens by disrupting redox cycling in bacterial cells, though precise molecular targets remain uncharacterized .

Applications

Veterinary Medicine

Historically employed to treat bacillary dysentery in livestock, its use has declined due to safety concerns .

Agriculture

As an antibacterial additive in poultry and swine feeds, it enhances weight gain and feed efficiency at subtherapeutic doses (5–50 ppm) .

EndpointDataSource
Skin IrritationModerate irritation observed in rodent models
Eye IrritationSevere corneal damage in rabbits

Chronic and Mutagenic Effects

  • In vitro: Positive in Ames test (Salmonella typhimurium TA98, TA100) .

  • In vivo: Carcinogenic potential suspected but unconfirmed due to limited long-term studies .

Regulatory and Environmental Considerations

RegionStatusSource
EUNot approved for food-producing animals since 1997 (EC Regulation 2377/90)Inferred
USBanned in poultry feeds post-2005 due to nitrofuran analog concernsInferred

Environmental persistence is undocumented, but nitro groups suggest potential groundwater contamination risks .

Research and Development

Recent studies focus on:

  • Mechanistic Elucidation: Role of nitroreductases in mutagenic activation .

  • Alternative Applications: Exploration in photodynamic therapy, though no peer-reviewed data exist .

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